

An In-depth Technical Guide to Ampelopsin G: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G is a novel oligostilbene first isolated from the roots of Ampelopsin brevipedunculata var. hancei. It is structurally distinct from the more commonly known flavanonol, Ampelopsin (also known as dihydromyricetin). **Ampelopsin G** possesses a unique and complex dibenzobicyclo[3.2.1]octadiene system, which sets it apart from other stilbenoids. This technical guide provides a comprehensive overview of the currently available data on the physical and chemical properties of **Ampelopsin G**, alongside a summary of its known biological activities and the general experimental protocols relevant to its study.

Physical and Chemical Properties

The characterization of **Ampelopsin G** is an ongoing area of research. The following tables summarize the key physicochemical properties that have been identified to date.



Property	Value	Reference
Chemical Name	Ampelopsin G	
Chemical Class	Oligostilbene	
Molecular Formula	C42H32O9	
Molecular Weight	680.7 g/mol	
CAS Number	151487-09-1	
Appearance	Powder	
Solubility Profile		
Solvents		Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Note: Quantitative solubility data and other physical properties such as melting point and pKa are not yet fully documented in publicly available literature.

Spectral Data

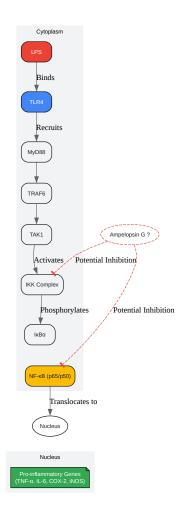
The structural elucidation of **Ampelopsin G** was based on spectroscopic evidence. While the complete, detailed spectral data from the primary literature is not widely available, this section outlines the types of analyses used.

Spectroscopic Data	
¹H-NMR	Data not currently available in public domain.
¹³ C-NMR	Data not currently available in public domain.
UV-Vis	Data not currently available in public domain.

Biological Activity and Signaling Pathways



Preliminary research suggests that oligostilbenes from Ampelopsis brevipedunculata possess anti-inflammatory and neuroprotective properties. However, specific studies detailing the biological activities and the signaling pathways modulated by **Ampelopsin G** are limited. The following diagram illustrates a general inflammatory signaling pathway that is often investigated when assessing the anti-inflammatory potential of natural compounds.



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Figure 1: Potential anti-inflammatory mechanism of Ampelopsin G.

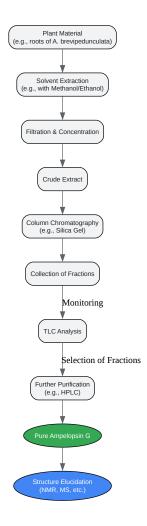
Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Ampelopsin G** are found within specialized chemical literature. Below are generalized protocols for key experiments typically used to assess the physicochemical and biological properties of a novel compound.



Workflow for Isolation and Purification

The following diagram outlines a general workflow for the extraction and isolation of natural products like **Ampelopsin G**.



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Figure 2: General workflow for natural product isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the isolated compound.

Methodology:

• Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).



- ¹H-NMR Spectroscopy: Acquire the proton NMR spectrum to identify the types and connectivity of hydrogen atoms in the molecule.
- ¹³C-NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to determine the number and types of carbon atoms.
- 2D-NMR Spectroscopy (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, which helps in assembling the molecular structure.
- Data Analysis: Integrate peak areas, determine chemical shifts (ppm), and analyze coupling constants (Hz) to elucidate the final structure.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).
- Spectral Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of **Ampelopsin G** on cultured cells.

Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of Ampelopsin G for a specified duration (e.g., 24, 48, or 72 hours).



- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm)
 using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Western Blot Analysis

Objective: To investigate the effect of **Ampelopsin G** on the expression or activation of specific proteins in signaling pathways.

Methodology:

- Cell Treatment and Lysis: Treat cells with **Ampelopsin G**, then lyse the cells to extract total proteins.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.



- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Ampelopsin G is a structurally unique oligostilbene with potential for interesting biological activities. This guide consolidates the currently available physicochemical data and provides a framework of standard experimental protocols for its further investigation. As research into this novel compound continues, a more detailed understanding of its properties, biological effects, and mechanisms of action will undoubtedly emerge, paving the way for potential applications in drug discovery and development.

 To cite this document: BenchChem. [An In-depth Technical Guide to Ampelopsin G: Physicochemical Properties and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14862432#physical-and-chemical-properties-of-ampelopsin-g]

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